4-bromophenyl pentafluorobenzoate
Description
4-Bromophenyl pentafluorobenzoate is a fluorinated aromatic ester characterized by a 4-bromophenyl group attached to a pentafluorobenzoate moiety. This compound is synthesized via nucleophilic aromatic substitution (SNAr) reactions or decarboxylative cross-coupling methods, as seen in the preparation of fluorinated terphenyl units using potassium pentafluorobenzoate . Its structure combines the electron-withdrawing effects of pentafluorophenyl groups with the steric and electronic influence of the bromine substituent, making it a candidate for applications in polymer chemistry, organic electronics, and medicinal chemistry.
Properties
IUPAC Name |
(4-bromophenyl) 2,3,4,5,6-pentafluorobenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H4BrF5O2/c14-5-1-3-6(4-2-5)21-13(20)7-8(15)10(17)12(19)11(18)9(7)16/h1-4H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOHAUIKUYJKDMT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OC(=O)C2=C(C(=C(C(=C2F)F)F)F)F)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H4BrF5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Structural and Crystallographic Comparisons
Dihedral Angles and Molecular Conformation
- 4-Bromophenyl benzofuran derivatives : In 2-(4-bromophenyl)-5,7-dimethyl-4,6-dihydro-1H-pyrimidines, the 4-bromophenyl ring forms a dihedral angle of 8.4° with the benzofuran plane, stabilizing the crystal structure via CH–H interactions . In contrast, 2-(4-bromophenyl)-3-methylsulfinyl-1-benzofuran exhibits a larger dihedral angle (38.98°), with stabilization from halogen bonding (Br⋯O, 3.036 Å) and aromatic interactions .
Halogen Substitution Effects
- This suggests that the bromine in 4-bromophenyl pentafluorobenzoate may primarily influence electronic properties rather than steric interactions.
Spectroscopic Properties
Infrared (IR) Spectroscopy
- 4-Bromophenyl dithiolene derivatives : The disappearance of C=S vibrations (at ~1688 cm⁻¹) in compound B1 confirms successful functional group transformation during synthesis .
- Methyl pentafluorobenzoate : ¹H, ¹⁹F, and ¹³C NMR spectra (Figures 2-23 to 2-26) show distinct signals for fluorine and methyl groups, providing a reference for analyzing this compound’s spectral features .
Data Table: Key Properties of this compound and Analogues
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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